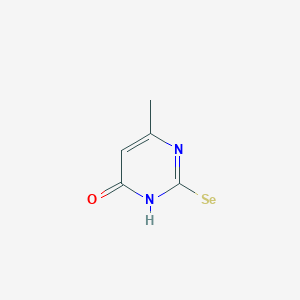

6-Methyl-2-selenouracil

CAS No.: 22384-57-2

Cat. No.: VC20656558

Molecular Formula: C5H5N2OSe

Molecular Weight: 188.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22384-57-2 |

|---|---|

| Molecular Formula | C5H5N2OSe |

| Molecular Weight | 188.08 g/mol |

| Standard InChI | InChI=1S/C5H5N2OSe/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H,6,7,8) |

| Standard InChI Key | IVEONZIEHVAPFE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC(=N1)[Se] |

Introduction

Synthesis and Crystallization

Synthetic Methodology

6-Methyl-2-selenouracil is synthesized through nucleophilic substitution reactions, substituting selenium into the uracil framework. As detailed by Antoniadis et al., the compound is recrystallized from aqueous solutions to yield colorless crystals suitable for X-ray diffraction analysis . The synthetic route ensures high purity, critical for obtaining reliable crystallographic data. Recrystallization conditions—particularly solvent choice and temperature—directly influence the formation of hydrogen-bonded networks, as evidenced by comparative studies with ethyl and propyl derivatives .

Crystallographic Parameters

Single-crystal X-ray diffraction reveals that 6-methyl-2-selenouracil adopts a triclinic crystal system with space group P1. The unit cell dimensions are a = 8.394 Å, b = 10.029 Å, c = 14.931 Å, α = 101.023°, β = 100.893°, and γ = 105.705°, with a cell volume of 1148.5 ų . The asymmetric unit contains one molecule, and the structure refines to R₁ = 0.056 and wR₂ = 0.146, confirming high data quality .

Table 1: Crystallographic data for 6-methyl-2-selenouracil

| Parameter | Value |

|---|---|

| Formula | C₅H₆N₂OSe |

| Molecular weight | 203.10 g/mol |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 8.394 (2) |

| b (Å) | 10.029 (2) |

| c (Å) | 14.931 (4) |

| α (°) | 101.023 (4) |

| β (°) | 100.893 (4) |

| γ (°) | 105.705 (4) |

| Volume (ų) | 1148.5 (5) |

| Z | 6 |

| Density (g/cm³) | 1.762 |

| R₁ | 0.056 |

| wR₂ | 0.146 |

Structural Analysis

Molecular Geometry

The selenium atom occupies the 2-position of the pyrimidine ring, bonded to C2 with a bond length of 1.832 Å . The pyrimidine ring exhibits slight distortion due to selenium’s larger atomic radius compared to sulfur or oxygen. Key bond angles include N1—C2—Se2 (121.90°) and N3—C2—Se2 (121.98°), reflecting minimal steric strain . The methyl group at C6 adopts a staggered conformation relative to the ring, minimizing van der Waals repulsions.

Table 2: Selected bond lengths (Å) and angles (°)

| Bond/Angle | Value |

|---|---|

| C2—Se2 | 1.8322 (14) |

| N1—C2 | 1.3528 (17) |

| N3—C4 | 1.3913 (18) |

| N1—C6 | 1.3776 (17) |

| C2—N1—C6 | 123.40 (12) |

| C2—N3—C4 | 125.41 (12) |

| O4—C4—N3 | 118.52 (13) |

Hydrogen-Bonding Networks

Intermolecular N—H⋯Se and N—H⋯O hydrogen bonds dominate the crystal packing. Each molecule participates in two R₂²(8) motifs: one involving Se atoms (N1—H1A⋯Se2) and another involving O4 (N3—H3A⋯O4) . These interactions generate chains along the a-axis, with additional C—H⋯O contacts stabilizing the three-dimensional architecture.

Table 3: Hydrogen-bond geometry (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1A⋯Se2 | 0.88 | 2.71 | 3.490 | 148 |

| N3—H3A⋯O4 | 0.88 | 2.06 | 2.937 | 177 |

| C7—H7B⋯O4ⁱ | 0.98 | 2.58 | 3.351 | 135 |

ⁱ Symmetry code: (i) x, y+1, z.

Thermal and Physical Properties

Melting Point and Stability

6-Methyl-2-selenouracil exhibits a decomposition temperature of 318°C, significantly higher than its sulfur analogue . This thermal resilience correlates with strong intermolecular forces, particularly the Se-mediated hydrogen bonds, which require greater energy to disrupt.

Spectroscopic Characteristics

Comparative Analysis with Analogues

6-Ethyl- and 6-Propyl-2-selenouracils

Elongating the alkyl chain to ethyl or propyl groups introduces subtle structural variations. For instance, 6-ethyl-2-selenouracil forms similar R₂²(8) hydrogen-bonded rings but exhibits altered torsion angles due to increased steric bulk . In contrast, 6-propyl derivatives adopt chain-like architectures with alternating Se/Se and O/O motifs, underscoring the role of alkyl substituents in directing supramolecular assembly .

Comparison with 2-Thiouracil Derivatives

Replacing selenium with sulfur reduces bond lengths (e.g., C2—S = 1.67 Å vs. C2—Se = 1.83 Å) and weakens hydrogen-bond acceptor strength, leading to less thermally stable structures . The selenium atom’s polarizability enhances intermolecular interactions, as evidenced by higher melting points and denser crystal packing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume